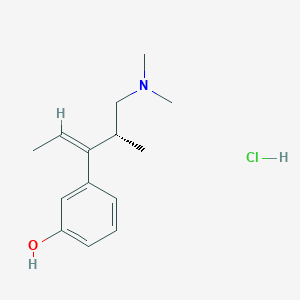
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound is known for its high energy density, stability, and efficiency, making it a popular choice for applications in mobile devices, electric vehicles, and other energy storage systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) typically involves a chemical coprecipitation method. This method ensures the uniform dispersion of transition metals at the atomic level and results in high-density spherical precursors . The process involves dissolving lithium, cobalt, manganese, and nickel salts in water, followed by the addition of a precipitating agent such as sodium hydroxide or ammonium hydroxide. The resulting precipitate is then filtered, washed, and dried. The dried precursor is then calcined at high temperatures (500-700°C) to form the final mixed metal oxide compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coprecipitation followed by spray drying and calcination. The solution containing the metal salts is sprayed through a nozzle into a heated reactor chamber, where it undergoes pyrohydrolysis to form the desired oxide compound .
Chemical Reactions Analysis
Types of Reactions: Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. During the charging and discharging cycles of lithium-ion batteries, lithium ions intercalate and de-intercalate between the layers of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, cobalt salts, manganese salts, and nickel salts. The reactions typically occur under controlled temperature and pressure conditions to ensure the stability and efficiency of the compound .
Major Products Formed: The major products formed from these reactions include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These products contribute to the overall performance and stability of lithium-ion batteries .
Scientific Research Applications
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications. In chemistry, it is used as a cathode material in lithium-ion batteries due to its high energy density and stability . In biology and medicine, it is being explored for its potential use in medical devices and drug delivery systems . In industry, it is used in the production of electric vehicles, power tools, and renewable energy storage systems .
Mechanism of Action
The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves the intercalation and de-intercalation of lithium ions between the layers of the compound during the charging and discharging cycles of lithium-ion batteries . The cobalt and nickel ions play a crucial role in maintaining the structural stability of the compound, while the manganese ions contribute to its thermal stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide . These compounds share similar properties and applications but differ in their specific compositions and performance characteristics.
Uniqueness: Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is unique due to its combination of high energy density, stability, and efficiency. The presence of multiple transition metals allows for a balance of properties, making it a versatile and effective material for various applications .
Properties
CAS No. |
193215-53-1 |
|---|---|
Molecular Formula |
Co2Li2Mn2Ni2O7 |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
InChI Key |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
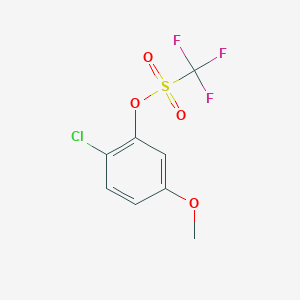
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
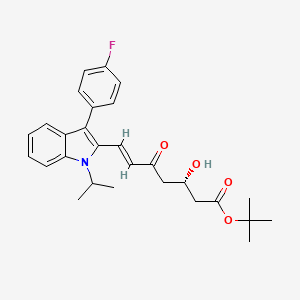

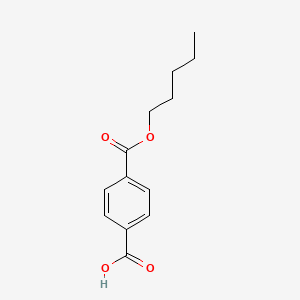

![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
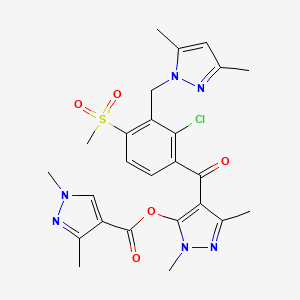
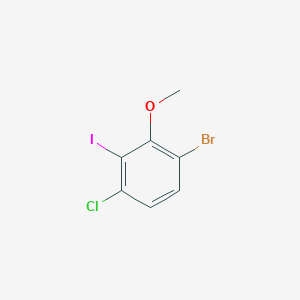
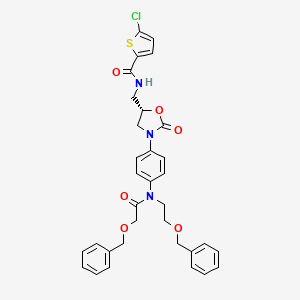
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
